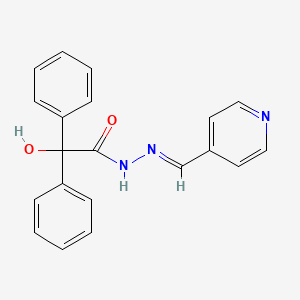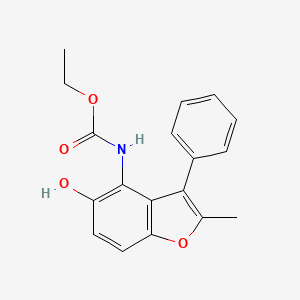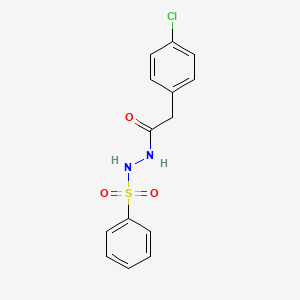
2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide, also known as H2L, is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazone derivative that has been synthesized through various methods, and its properties have been studied extensively. H2L has shown potential in various applications, including biological and medicinal research, due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide is still being studied, but it is believed to involve the inhibition of specific enzymes and proteins. 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately leads to cell death. 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has also been shown to inhibit the activity of certain proteins involved in bacterial cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects
2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has also been shown to induce oxidative stress in cancer cells, leading to their death. In addition, 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been shown to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide in lab experiments is its high purity and yield. This makes it suitable for various applications, including biological and medicinal research. However, one limitation of using 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are various future directions for the study of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide. One potential direction is the optimization of its synthesis to produce even higher yields and purity. Another direction is the study of its potential in treating other diseases, such as inflammatory and neurodegenerative diseases. Furthermore, the mechanism of action of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide needs to be further elucidated to fully understand its potential in various applications.
Métodos De Síntesis
The synthesis of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been achieved through various methods, including the reaction of 4-pyridinecarboxaldehyde and 2-hydroxy-2,2-diphenylacetic acid hydrazide in the presence of a catalyst. The compound has also been synthesized through the reaction of 4-pyridinecarboxaldehyde and 2-hydroxy-2,2-diphenylacetic acid hydrazide in the presence of sodium methoxide. The synthesis of 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been optimized to produce high yields and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has shown potential in various scientific research applications, including medicinal and biological research. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has also been studied for its antibacterial properties and has shown potential in treating bacterial infections. In addition, 2-hydroxy-2,2-diphenyl-N'-(4-pyridinylmethylene)acetohydrazide has been studied for its antioxidant activity and has shown potential in protecting against oxidative stress.
Propiedades
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(23-22-15-16-11-13-21-14-12-16)20(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,25H,(H,23,24)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWRISGOIDZJCJ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2,2-diphenyl-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5693173.png)


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5693181.png)
![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![N-(2-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5693205.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)


![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)